2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one
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Overview
Description
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a methoxyphenyl group attached to a piperazine ring via an ethanone linker, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 3-methoxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for large batch reactors and reduces production time .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one.
Reduction: Formation of 2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethanol.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, leading to changes in cellular signaling pathways. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one
- 2-(3-Hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one
- 2-(3-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one
Uniqueness
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its pharmacological properties compared to similar compounds .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-piperazin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFDWHCBSKJONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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